N-[(4-fluorophenyl)methyl]-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide
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Overview
Description
N-[(4-fluorophenyl)methyl]-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C24H26FN5O2S and its molecular weight is 467.56. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antibacterial Activities
N-[(4-fluorophenyl)methyl]-2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)acetamide and its derivatives exhibit potential as antimicrobial and antibacterial agents. Studies have shown their effectiveness against a variety of bacterial clinical isolates, including methicillin-resistant Staphylococcus aureus and Enterococcus faecalis, among others. This indicates their potential utility in combating resistant bacterial strains and infections (Zurenko et al., 1996; Varshney et al., 2009).
Analgesic and Anti-Inflammatory Properties
Some derivatives of this compound have been found to have analgesic and anti-inflammatory activities. These compounds show promise as cyclooxygenase inhibitors, which could be useful in pain management and inflammatory conditions (Abu‐Hashem et al., 2020).
Anticonvulsant Activity
Research has also highlighted the anticonvulsant properties of certain amides derived from this compound. These compounds have shown effectiveness in models of epilepsy, indicating potential applications in the treatment of seizure disorders (Obniska et al., 2015).
Neuroprotective Effects
Studies have also suggested neuroprotective effects of derivatives of this compound. Their ability to protect against neurotoxicity induced by glutamine in cell models points to potential applications in neurodegenerative diseases and brain injury management (Zhong et al., 2018).
Cognitive Dysfunction Improvement
Additionally, some derivatives have shown potential in improving cognitive dysfunction, particularly in models of phencyclidine-induced cognitive impairment. This suggests possible uses in treating cognitive symptoms associated with various neurological disorders (Ogawa et al., 1994).
Mechanism of Action
Target of Action
It is known that similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It is known that similar compounds have been demonstrated to inhibit equilibrative nucleoside transporters (ents), with a higher selectivity towards ent2 than ent1 . This suggests that the compound could interact with its targets in a similar manner, leading to changes in the function of these transporters.
Biochemical Pathways
It is known that similar compounds can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect multiple biochemical pathways, leading to a variety of downstream effects.
Pharmacokinetics
It is known that the incorporation of a piperazine ring into biologically active compounds can positively modulate the pharmacokinetic properties of a drug substance . This suggests that the compound could have favorable ADME properties, impacting its bioavailability.
Result of Action
Similar compounds have been shown to have promising neuroprotective and anti-inflammatory properties . This suggests that the compound could potentially have similar effects at the molecular and cellular level.
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-[6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O2S/c1-32-21-8-6-20(7-9-21)29-10-12-30(13-11-29)22-14-24(28-17-27-22)33-16-23(31)26-15-18-2-4-19(25)5-3-18/h2-9,14,17H,10-13,15-16H2,1H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNCLUCHBXOOLLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=CC(=NC=N3)SCC(=O)NCC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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